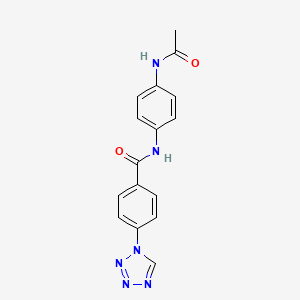![molecular formula C15H20ClNO2 B3018187 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 1311316-62-7](/img/structure/B3018187.png)
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a compound that belongs to the family of tropane alkaloids.
Mecanismo De Acción
Target of Action
The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Similar compounds such as cocaine, which also contain the 8-azabicyclo[321]octane scaffold, are known to block the dopamine transporter protein .
Biochemical Pathways
Related compounds such as cocaine are known to affect the dopamine system . Excessive expression of CREB in the rat brain nucleus accumbens decreases the craving for cocaine and actually promotes aversion to it .
Pharmacokinetics
The molecular weight of a similar compound, 8-benzyl-8-azabicyclo[321]octan-3-one hydrochloride, is 25176 , which may provide some insight into its pharmacokinetic properties.
Result of Action
Related compounds such as cocaine are known to have a significant impact on the dopamine system .
Action Environment
It’s known that the storage temperature for a similar compound, 8-benzyl-8-azabicyclo[321]octan-3-one hydrochloride, should be sealed in dry conditions at 2-8°C .
Métodos De Preparación
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold . Industrial production methods often involve the use of chiral pool approaches or enantioselective transformations starting from achiral tropinone derivatives .
Análisis De Reacciones Químicas
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Comparación Con Compuestos Similares
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride and Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate . These compounds share a similar core structure but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propiedades
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-15(18)12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYQDLPUNUNLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)
![3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B3018106.png)
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B3018107.png)

![N-(3-chloro-4-fluorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3018110.png)




![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)




